molecular formula C23H18F2N2O2 B14446631 2-(3,4-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole CAS No. 73445-52-0

2-(3,4-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole

Cat. No.: B14446631
CAS No.: 73445-52-0
M. Wt: 392.4 g/mol
InChI Key: ICOPJTWMKCOUOO-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole is a synthetic organic compound characterized by the presence of fluorinated phenyl and methoxyphenyl groups attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, the iterative C-H bond arylation process can be employed to introduce the fluorinated phenyl and methoxyphenyl groups onto the imidazole core .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale palladium-catalyzed cross-coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(3,4-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole involves interactions with specific molecular targets and pathways. The compound’s fluorinated phenyl groups can enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The methoxyphenyl groups may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone
  • 2-(4-Fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone
  • 1-(4-Fluorophenyl)-2-phenyl-ethanone

Uniqueness

2-(3,4-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole is unique due to the presence of both fluorinated and methoxy-substituted phenyl groups on an imidazole ring. This combination of functional groups imparts distinct electronic and steric properties, making the compound valuable for various applications in research and industry .

Properties

CAS No.

73445-52-0

Molecular Formula

C23H18F2N2O2

Molecular Weight

392.4 g/mol

IUPAC Name

2-(3,4-difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole

InChI

InChI=1S/C23H18F2N2O2/c1-28-17-8-3-14(4-9-17)21-22(15-5-10-18(29-2)11-6-15)27-23(26-21)16-7-12-19(24)20(25)13-16/h3-13H,1-2H3,(H,26,27)

InChI Key

ICOPJTWMKCOUOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)F)F)C4=CC=C(C=C4)OC

Origin of Product

United States

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